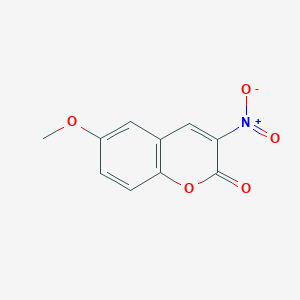![molecular formula C11H21N B13309684 2-{Spiro[4.4]nonan-1-yl}ethan-1-amine](/img/structure/B13309684.png)
2-{Spiro[4.4]nonan-1-yl}ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{Spiro[4.4]nonan-1-yl}ethan-1-amine is a chemical compound characterized by a spirocyclic structure, where a nonane ring is fused with an ethanamine group. This unique structure imparts specific chemical and physical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Spiro[4 One common method includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure
Industrial Production Methods
In an industrial setting, the production of 2-{Spiro[4.4]nonan-1-yl}ethan-1-amine may involve large-scale cyclization reactions using catalysts to enhance yield and efficiency. The process is optimized to ensure high purity and consistency of the final product, often involving multiple purification steps such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-{Spiro[4.4]nonan-1-yl}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the ethanamine group can be replaced or modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-{Spiro[4.4]nonan-1-yl}ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{Spiro[4.4]nonan-1-yl}ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate biological pathways and exert various effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Spiro[4.4]nonan-1-amine: A closely related compound with similar structural features.
N-methyl-2-(spiro[2.2]pentan-1-yl)ethan-1-amine: Another spirocyclic amine with a different ring size and substitution pattern.
Uniqueness
2-{Spiro[4.4]nonan-1-yl}ethan-1-amine is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where such properties are desired.
Properties
Molecular Formula |
C11H21N |
|---|---|
Molecular Weight |
167.29 g/mol |
IUPAC Name |
2-spiro[4.4]nonan-4-ylethanamine |
InChI |
InChI=1S/C11H21N/c12-9-5-10-4-3-8-11(10)6-1-2-7-11/h10H,1-9,12H2 |
InChI Key |
DQFKXRQBRAOCMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CCCC2CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5-trien-9-one](/img/structure/B13309601.png)
![4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol](/img/structure/B13309608.png)

![(2-Methylprop-2-en-1-yl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13309628.png)
![3-Amino-5-bromo-1-[2-(dimethylamino)ethyl]-1,4-dihydropyridin-4-one](/img/structure/B13309639.png)
![1-[(4-Methylphenyl)methyl]-1H-imidazol-2-amine](/img/structure/B13309641.png)



![6',7'-Dihydro-5'H-spiro[oxane-3,4'-thieno[3,2-c]pyridine]](/img/structure/B13309672.png)
![(3-Methylimidazo[1,2-A]pyridin-8-YL)methanol](/img/structure/B13309674.png)



